alpha-TPA

Description

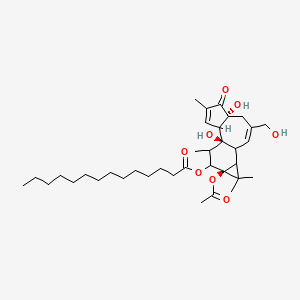

α-12-O-tetradecanoylphorbol-13-acetate (α-TPA) is an inactive stereoisomer of the phorbol ester TPA (4β-12-O-tetradecanoylphorbol-13-acetate), a potent protein kinase C (PKC) activator derived from plants of the Euphorbiaceae family . Structurally, α-TPA differs from the active β-TPA isomer in the configuration of the hydroxyl group at the 4-position of the phorbol core (α vs. β orientation), rendering it incapable of activating PKC . While β-TPA is widely used in biomedical research to study PKC-dependent signaling pathways, α-TPA serves as a critical tool for distinguishing phorbol ester-specific effects from those of endogenous diacylglycerols (DAGs) .

Properties

Molecular Formula |

C36H56O8 |

|---|---|

Molecular Weight |

616.8 g/mol |

IUPAC Name |

[(1S,6R,13S)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |

InChI |

InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24?,27?,28?,30?,32?,34-,35-,36-/m1/s1 |

InChI Key |

PHEDXBVPIONUQT-BRMNCXBCSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC1C([C@]2(C(C=C(C[C@]3(C2C=C(C3=O)C)O)CO)C4[C@@]1(C4(C)C)OC(=O)C)O)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C |

Origin of Product |

United States |

Preparation Methods

Alpha-TPA can be synthesized through the esterification of phorbol with tetradecanoic acid and acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

Alpha-TPA undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Hydrolysis: This compound can be hydrolyzed to yield phorbol and the corresponding acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Alpha-TPA has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard for studying esterification reactions.

Biology: Employed in cell biology research to study signal transduction pathways and the role of protein kinase C in cellular processes.

Medicine: Investigated for its potential therapeutic applications in cancer treatment and as a diagnostic tool in cytogenetic testing of B-cell cancers.

Mechanism of Action

Alpha-TPA exerts its effects by activating protein kinase C, a family of enzymes involved in various cellular processes. The activation of protein kinase C by this compound mimics the natural activation by diacylglycerol, leading to the phosphorylation of target proteins and subsequent changes in cellular functions. The molecular targets and pathways involved in the action of this compound include the regulation of gene expression, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Research Implications

Data Tables

Table 1. Functional Comparison of PKC Activators

| Compound | Activation Efficacy (%) | 1-Butanol Sensitivity | Phosphatidylethanolamine Potentiation |

|---|---|---|---|

| α-TPA | 0 | No | No |

| β-TPA | 100 | No | 1.2x |

| DOG | 80 | Yes | 3.0x |

Table 2. Structural Features

| Compound | 4-Position Configuration | Acyl Chain Length |

|---|---|---|

| α-TPA | α-hydroxyl | C12/C14 |

| β-TPA | β-hydroxyl | C12/C14 |

| PMA | β-hydroxyl | C14/C16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.